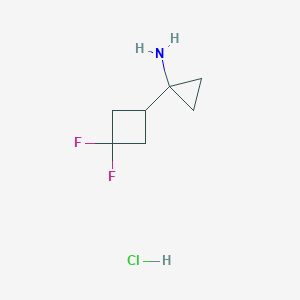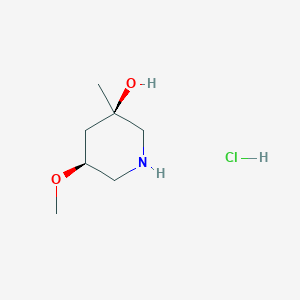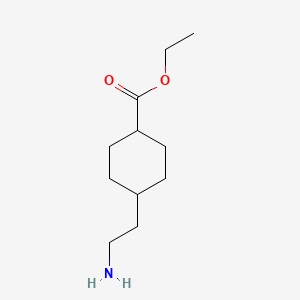![molecular formula C6H16ClN3O4S B13506231 (2S)-2-amino-3-[(propylsulfamoyl)amino]propanoicacidhydrochloride](/img/structure/B13506231.png)
(2S)-2-amino-3-[(propylsulfamoyl)amino]propanoicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-3-[(propylsulfamoyl)amino]propanoicacidhydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a propylsulfamoyl group, and a hydrochloride salt. It is of interest due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[(propylsulfamoyl)amino]propanoicacidhydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and sulfonamide derivatives.
Reaction Conditions: The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-3-[(propylsulfamoyl)amino]propanoicacidhydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, each with distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
(2S)-2-amino-3-[(propylsulfamoyl)amino]propanoicacidhydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-3-[(propylsulfamoyl)amino]propanoicacidhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other amino acid derivatives and sulfonamide-containing molecules. Examples include:
- (2S)-2-amino-3-(methylsulfamoyl)propanoic acid
- (2S)-2-amino-3-(ethylsulfamoyl)propanoic acid
Uniqueness
What sets (2S)-2-amino-3-[(propylsulfamoyl)amino]propanoicacidhydrochloride apart is its specific propylsulfamoyl group, which imparts unique chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential therapeutic effects compared to similar compounds.
Propiedades
Fórmula molecular |
C6H16ClN3O4S |
|---|---|
Peso molecular |
261.73 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(propylsulfamoylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C6H15N3O4S.ClH/c1-2-3-8-14(12,13)9-4-5(7)6(10)11;/h5,8-9H,2-4,7H2,1H3,(H,10,11);1H/t5-;/m0./s1 |
Clave InChI |
LYAWMGZPHHUJCI-JEDNCBNOSA-N |
SMILES isomérico |
CCCNS(=O)(=O)NC[C@@H](C(=O)O)N.Cl |
SMILES canónico |
CCCNS(=O)(=O)NCC(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


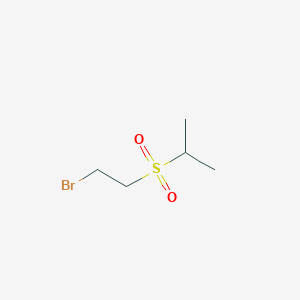
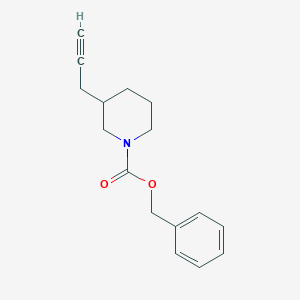
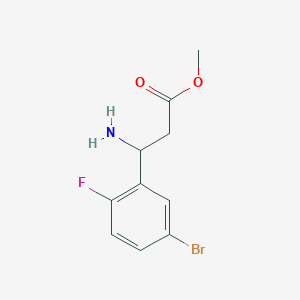
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclobutane-1-carboxylicacid](/img/structure/B13506178.png)
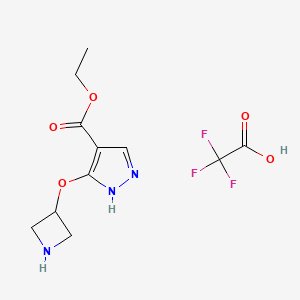
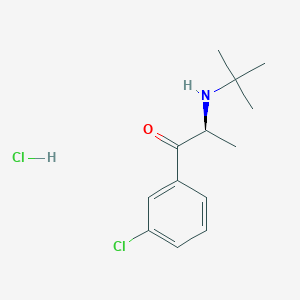
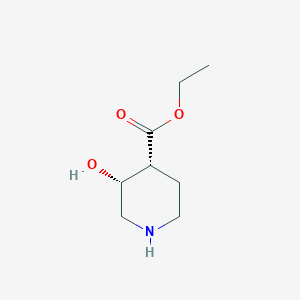
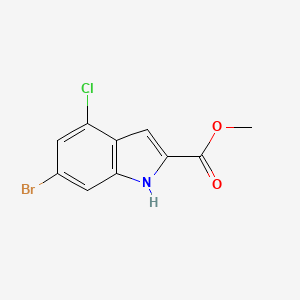

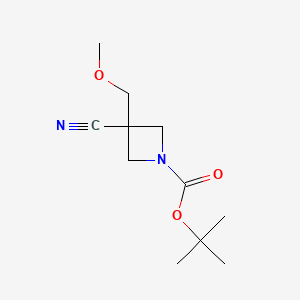
![tert-butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate](/img/structure/B13506221.png)
